molecular formula C21H45BO9 B13751175 Tris[2-(2-methoxypropoxy)propyl] borate CAS No. 59817-49-1

Tris[2-(2-methoxypropoxy)propyl] borate

Cat. No.: B13751175
CAS No.: 59817-49-1
M. Wt: 452.4 g/mol
InChI Key: KWSWSNSTXCTLPR-UHFFFAOYSA-N
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Description

Tris[2-(2-methoxypropoxy)propyl] borate is a chemical compound with the molecular formula C15H33BO6. It is a borate ester derived from boric acid and glycol monoethers. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2-(2-methoxypropoxy)propyl] borate typically involves the reaction of boric acid or boric anhydride with glycol monoethers. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 50°C to 200°C. A water-azeotrope-forming solvent is often added to the reaction mixture to facilitate the removal of water produced during the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tris[2-(2-methoxypropoxy)propyl] borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris[2-(2-methoxypropoxy)propyl] borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris[2-(2-methoxypropoxy)propyl] borate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-ethoxyethoxy)ethyl borate
  • Tris(2-cyanoethyl) borate
  • Tris(2,2,2-trifluoroethyl) borate

Uniqueness

Tris[2-(2-methoxypropoxy)propyl] borate is unique due to its specific alkoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers higher stability and solubility in various solvents, making it more versatile for different applications .

Properties

CAS No.

59817-49-1

Molecular Formula

C21H45BO9

Molecular Weight

452.4 g/mol

IUPAC Name

tris[2-(2-methoxypropoxy)propyl] borate

InChI

InChI=1S/C21H45BO9/c1-16(23-7)10-26-19(4)13-29-22(30-14-20(5)27-11-17(2)24-8)31-15-21(6)28-12-18(3)25-9/h16-21H,10-15H2,1-9H3

InChI Key

KWSWSNSTXCTLPR-UHFFFAOYSA-N

Canonical SMILES

B(OCC(C)OCC(C)OC)(OCC(C)OCC(C)OC)OCC(C)OCC(C)OC

Origin of Product

United States

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